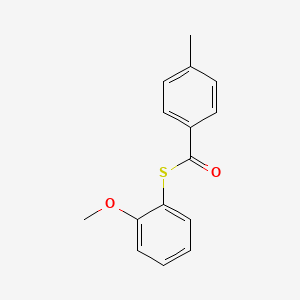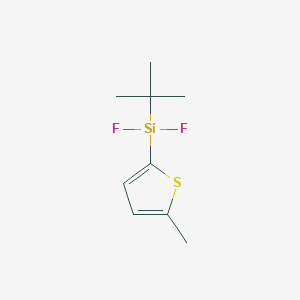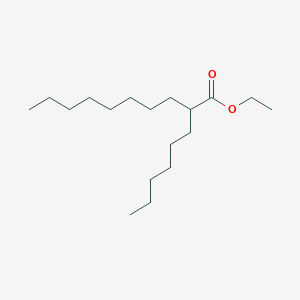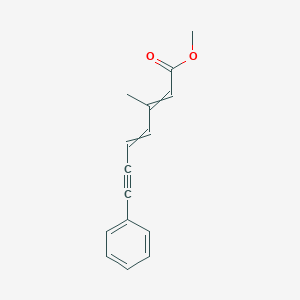
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of a methoxyphenyl group and a methylbenzene group connected through a carbothioate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate typically involves the reaction of 2-methoxyphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the desired thioester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate serves as a building block for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The methoxyphenyl and methylbenzene groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
S-(2-Methoxyphenyl) 4-methylbenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate.
S-(2-Methoxyphenyl) 4-methylbenzene-1-sulfonate: Contains a sulfonate group, which imparts different chemical properties.
S-(2-Methoxyphenyl) 4-methylbenzene-1-phosphate: Features a phosphate group, leading to distinct reactivity and applications.
Uniqueness: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate is unique due to its carbothioate linkage, which provides specific reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for applications requiring precise chemical modifications and interactions.
Propiedades
Número CAS |
920505-14-2 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
S-(2-methoxyphenyl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)15(16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
Clave InChI |
VDZODVRJONQTFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)

![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)
![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)
![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)


